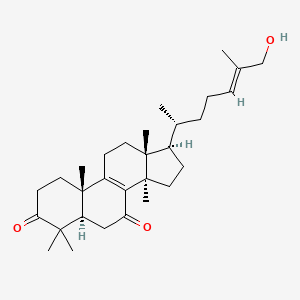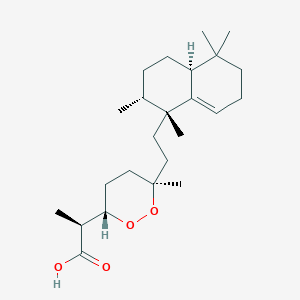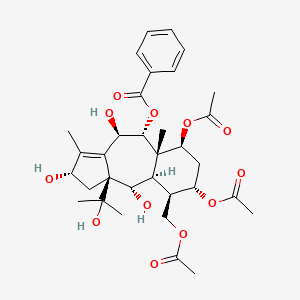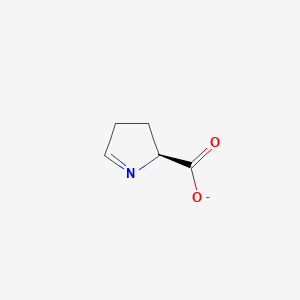
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-pyrroline-5-carboxylate is a 1-pyrroline-5-carboxylate resulting from the removal of the proton from the carboxy group of (S)-1-pyrroline-5-carboxylic acid. It is a conjugate base of a (S)-1-pyrroline-5-carboxylic acid. It is an enantiomer of a (R)-1-pyrroline-5-carboxylate.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
- New Synthesis Approaches: A new synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, including (2S)-3,4-dihydro-2H-pyrrole-2-carboxylate, was developed using 2H-azirines and enamines. This method leads to moderate to high yields of the title compounds (Law et al., 1984).
- One-Pot Synthesis Methods: An efficient one-pot method for synthesizing pyrrole-2-carboxylates and -carboxamides, starting from chalcones and glycine esters or amides, has been established. This method uses electrocyclic ring closure and oxidation, and is adaptable to a wide range of functional groups (Imbri et al., 2014).
Biological and Natural Product Synthesis
- Biological Formation and Utility: The pyrrole ring is a crucial component in natural product biosynthesis. The pyrrole-2-carboxylate moiety, which includes this compound, is significant in biological contexts due to its chemical and electronic features, playing a role in electron-rich, planar structures, and participating in various chemical interactions (Walsh et al., 2006).
Environmental and Green Chemistry Applications
- Environmentally-Friendly Synthesis: Continuous flow ring-closing metathesis has been used for the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, which are important in making high-value pyrroles. This process is environmentally friendly, using green solvents and efficient scale-up potential (Drop et al., 2017).
Chemical Properties and Reactions
- Acid Catalysis and Decarboxylation: The decarboxylation of pyrrole-2-carboxylic acid, closely related to this compound, has been studied, revealing insights into acid catalysis in strongly acidic solutions. This research contributes to understanding the chemical behavior of related compounds (Mundle & Kluger, 2009).
Crystal Engineering
- Supramolecular Structures: The pyrrole-2-carboxylate dimer, including derivatives like this compound, has been identified as a robust supramolecular synthon, useful in crystal engineering. This finding has implications for self-assembly in crystal formation (Yin & Li, 2006).
Polymer Science
- Conductive Polymer Materials: Studies on Poly-3-(2-ethane carboxylate) pyrrole, a related compound, have explored its conductive properties in different oxidized states, contributing to the understanding of self-doping conductive polymer materials (Wang et al., 1995).
Propriétés
Formule moléculaire |
C5H6NO2- |
|---|---|
Poids moléculaire |
112.11 g/mol |
Nom IUPAC |
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/p-1/t4-/m0/s1 |
Clé InChI |
DWAKNKKXGALPNW-BYPYZUCNSA-M |
SMILES isomérique |
C1C[C@H](N=C1)C(=O)[O-] |
SMILES canonique |
C1CC(N=C1)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



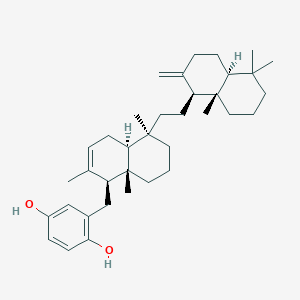

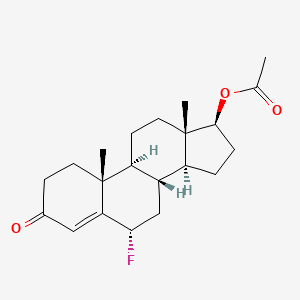
![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)

![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)
![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)
![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)
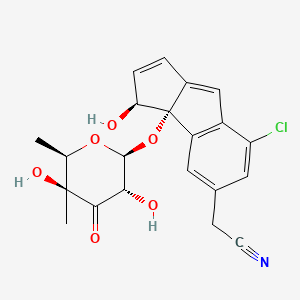
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
